![molecular formula C8H12N2O B1471856 4-(Furan-2-yl)pyrrolidin-3-amine CAS No. 1782576-84-4](/img/structure/B1471856.png)
4-(Furan-2-yl)pyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of “4-(Furan-2-yl)pyrrolidin-3-amine” involves the use of different cyclic or acyclic precursors . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular formula of “this compound” is C8H12N2O. The structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis
The chemical reactions involving “this compound” are influenced by the type of amine . For instance, the reaction between maleic anhydride and aromatic amines leads to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid .Future Directions
The future directions for “4-(Furan-2-yl)pyrrolidin-3-amine” could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 4-(Furan-2-yl)pyrrolidin-3-amine may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Action Environment
It is known that the environmental conditions can significantly impact the activity of similar compounds .
properties
IUPAC Name |
4-(furan-2-yl)pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,10H,4-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMRCHOUHFKNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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